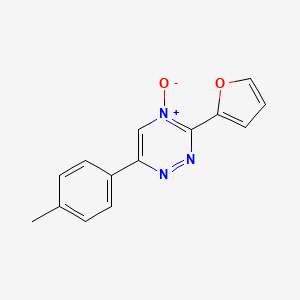![molecular formula C11H21NO6 B14199994 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane CAS No. 921935-40-2](/img/structure/B14199994.png)
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane is a chemical compound with the molecular formula C11H21NO6 It is known for its unique structure, which includes a dioxane ring and a nitromethyl group
准备方法
The synthesis of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through the reaction of appropriate diols with formaldehyde under acidic conditions.
Introduction of the nitromethyl group: This step involves the nitration of a suitable precursor, often using nitric acid or other nitrating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydroxide or other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique reactivity and structural properties.
作用机制
The mechanism of action of 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane involves its interaction with specific molecular targets. The nitromethyl group can undergo reduction to form an amine, which can then interact with various enzymes and receptors. The dioxane ring provides stability and influences the compound’s overall reactivity and binding affinity.
相似化合物的比较
When compared to similar compounds, 2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane stands out due to its unique combination of a dioxane ring and a nitromethyl group. Similar compounds include:
2-[(2R,3R)-4,4-dimethoxy-3-(methyl)butan-2-yl]-1,3-dioxane: Lacks the nitro group, resulting in different reactivity.
2-[(2R,3R)-4,4-dimethoxy-3-(hydroxymethyl)butan-2-yl]-1,3-dioxane: Contains a hydroxyl group instead of a nitromethyl group, leading to different chemical properties.
属性
CAS 编号 |
921935-40-2 |
|---|---|
分子式 |
C11H21NO6 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane |
InChI |
InChI=1S/C11H21NO6/c1-8(10-17-5-4-6-18-10)9(7-12(13)14)11(15-2)16-3/h8-11H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI 键 |
NYHSJFOSBIGESV-BDAKNGLRSA-N |
手性 SMILES |
C[C@@H](C1OCCCO1)[C@H](C[N+](=O)[O-])C(OC)OC |
规范 SMILES |
CC(C1OCCCO1)C(C[N+](=O)[O-])C(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


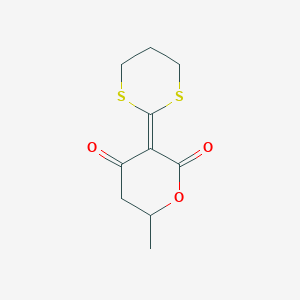
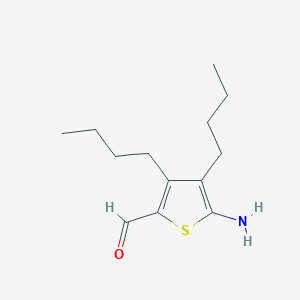
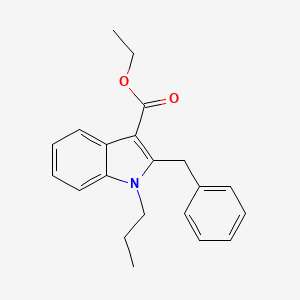
![5-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14199932.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)
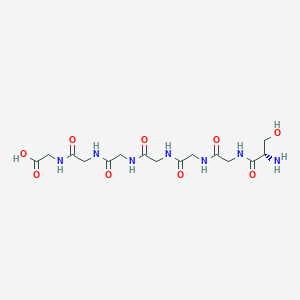
![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
![1H-Imidazole-5-methanol, 1-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14199956.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)

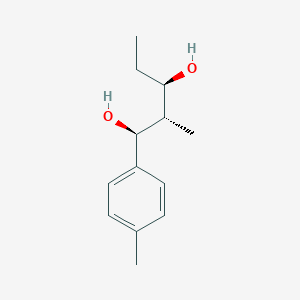
methanone](/img/structure/B14199972.png)
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
